2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, and an acetamide group.Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, employing different starting materials and conditions to yield a broad range of biologically active molecules. For instance, synthesis techniques have been developed to create pyrimidine and oxazinone derivatives with potential antimicrobial properties using citrazinic acid as a starting material (Hossan et al., 2012). Additionally, structural elucidation of these compounds has been accomplished through various spectroscopic methods, confirming the formation of the desired products.
Antimicrobial Activity
The antimicrobial properties of synthesized derivatives have been a significant focus, with some compounds showing good antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential utility of these compounds in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Some derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing promising results in preliminary screenings. Compounds synthesized from bis(2-(vinyloxy))ethylamine and various isothiocyanatoketones exhibited notable anti-inflammatory and analgesic effects in tested models, suggesting their potential for further development as therapeutic agents (Sondhi et al., 2009).
Anticancer Activity
The search for new anticancer agents has led to the synthesis and testing of pyrimidine derivatives, with some showing selective inhibition against cancer cell lines. These studies provide a foundation for further investigation into the anticancer potential of these compounds, possibly leading to the development of new treatments (Al-Sanea et al., 2020).
Antiasthma Agents
Derivatives have also been explored for their potential as antiasthma agents, with some showing activity as mediator release inhibitors, which could be beneficial in the development of new treatments for asthma (Medwid et al., 1990).
Mechanism of Action
While the exact mechanism of action for this compound is not available, similar compounds have been found to inhibit PARP-1, an enzyme involved in DNA repair damage . Inhibitors of PARP-1 have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-2-16-8-10-17(11-9-16)26-20(29)15-27-19-7-5-13-25-21(19)22(30)28(23(27)31)14-18-6-3-4-12-24-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGDLOXHOXCVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.